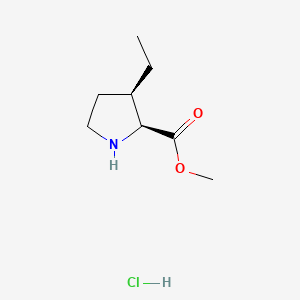

methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Description

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with a methyl ester group at position 2 and an ethyl substituent at position 2. The compound is supplied as a hydrochloride salt (CAS: 171232-79-4), enhancing its solubility for pharmaceutical or synthetic applications . Pyrrolidine derivatives are widely explored in drug discovery due to their structural rigidity and ability to modulate biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

InChI Key |

UULFFIJPLBXISM-HHQFNNIRSA-N |

Isomeric SMILES |

CC[C@@H]1CCN[C@@H]1C(=O)OC.Cl |

Canonical SMILES |

CCC1CCNC1C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which involves a series of steps including the Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Stereoisomeric Variants

- Methyl (2R,3R)-3-Ethylpyrrolidine-2-Carboxylate Hydrochloride (CAS: 2940870-51-7):

This diastereomer differs in configuration at the 2-position (R instead of S). Such stereochemical variations can drastically alter molecular interactions, solubility, and metabolic stability. For instance, enantiomeric pairs often exhibit divergent binding affinities to chiral biological targets .

Substituent Modifications

- However, the hydroxyl group may also reduce metabolic stability compared to the ethyl derivative .

- (2S,4R)-Ethyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride:

This analogue features a hydroxyl group at position 4 and an ethyl ester (vs. methyl ester). The ethyl ester increases lipophilicity, which could enhance membrane permeability but reduce solubility. The positional shift of the hydroxyl group may also affect conformational flexibility .

Backbone and Functional Group Variations

- Ethylphenidate Hydrochloride (CAS: 19716-79-1):

A piperidine-based ester with a phenyl group, this compound shares ester functionality but differs in ring size and substituents. Piperidine derivatives generally exhibit distinct pharmacokinetic profiles compared to pyrrolidines due to increased ring flexibility . - (3R,5S)-5-(Hydroxymethyl)-1-Methylpyrrolidin-3-ol Hydrochloride: This compound lacks the ester group but includes hydroxymethyl and methyl substituents.

Key Physicochemical Properties

Biological Activity

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight: 181.62 g/mol

- CAS Number: 757961-41-4

Structural Characteristics:

The compound features a pyrrolidine ring substituted with an ethyl group at the 3-position and a methyl carboxylate group at the 2-position. The stereochemistry (2S,3R) is crucial for its biological activity, influencing its interaction with biological targets.

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action can involve:

- Enzyme Inhibition: The compound may act as an inhibitor by mimicking natural substrates or binding to active sites on enzymes, thereby blocking their function.

- Receptor Modulation: It can also function as a ligand for various receptors, potentially influencing signaling pathways related to neurotransmission or metabolic processes.

Enzyme Inhibition Studies

Research has indicated that compounds similar to methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride can inhibit various enzymes involved in metabolic pathways. For instance:

- NMDA Receptor Modulation: Some studies suggest that derivatives of pyrrolidine compounds may enhance or inhibit NMDA receptor activity, which is crucial for synaptic plasticity and memory function .

- Potential Therapeutic Applications: The inhibition of specific enzymes could lead to therapeutic effects in conditions such as neurodegenerative diseases or metabolic disorders .

Case Studies

-

Study on Neuroprotective Effects:

A recent study investigated the neuroprotective effects of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride in models of oxidative stress. Results indicated that the compound significantly reduced neuronal cell death and oxidative damage markers compared to control groups . -

Anti-inflammatory Properties:

Another research highlighted the compound's ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Applications in Research and Industry

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride has several applications:

- Pharmaceutical Development: Its properties make it a candidate for drug development targeting neurological disorders and inflammation-related conditions.

- Chemical Synthesis: It serves as a chiral building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activity.

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.